molecular formula C16H13NO B1610613 4'-Cyano-3-phenylpropiophenone CAS No. 60695-02-5

4'-Cyano-3-phenylpropiophenone

Cat. No.: B1610613
CAS No.: 60695-02-5
M. Wt: 235.28 g/mol
InChI Key: YMAGLWWQIMRLOA-UHFFFAOYSA-N
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Description

4'-Cyano-3-phenylpropiophenone is a substituted propiophenone derivative characterized by a cyano (-CN) group at the 4' position of the phenyl ring and a phenyl group at the 3-position of the propiophenone backbone. The electron-withdrawing nature of the cyano substituent likely influences reactivity, solubility, and stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.

Properties

IUPAC Name

4-(3-phenylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGLWWQIMRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484805
Record name 4'-CYANO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60695-02-5
Record name 4'-CYANO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-phenylpropiophenone typically involves the reaction of 4-cyanobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-phenylpropiophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Cyano-3-phenylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyano-3-phenylpropiophenone involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to biological targets. The phenylpropiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

4'-Cyano-3-(3-fluorophenyl)propiophenone (C₁₆H₁₀FNO)

  • Substituents : 4'-CN, 3-(3-F-phenyl).
  • Fluorine’s small size minimizes steric hindrance, preserving reactivity at the ketone group .

3'-Chloro-3-(4-cyanophenyl)-4'-fluoropropiophenone (C₁₆H₁₁ClFNO)

  • Substituents : 3-Cl, 4-CN-phenyl, 4'-F.
  • Impact: Halogens (Cl, F) increase molecular weight and polarity. Chlorine’s electron-withdrawing effect may further deactivate the aromatic ring, reducing electrophilic substitution reactivity. The combined halogen and cyano groups could enhance thermal stability, making this compound suitable for high-performance materials .

4'-Aminopropiophenone (C₉H₁₁NO)

  • Substituents : 4'-NH₂.
  • Impact: The amino group is electron-donating, activating the ring toward electrophilic reactions (contrasting with cyano’s deactivation). This derivative may exhibit higher solubility in polar solvents due to hydrogen bonding but lower thermal stability .

2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (C₂₀H₁₈O₄)

  • Substituents : 4'-OCH₃.
  • Impact: Methoxy groups enhance electron density, facilitating biosynthetic pathways (e.g., phenylphenalenone phytoalexin production in resistant plant varieties). Unlike cyano derivatives, methoxy-substituted compounds may serve as biosynthetic intermediates due to their nucleophilic character .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₆H₁₁NO 233.26 High polarity, moderate solubility in DMSO
4'-Cyano-3-(3-fluorophenyl)propiophenone C₁₆H₁₀FNO 251.25 Enhanced oxidative stability
3'-Chloro-3-(4-cyanophenyl)-4'-fluoropropiophenone C₁₆H₁₁ClFNO 311.72 High thermal stability, halogen-driven reactivity
4'-Aminopropiophenone C₉H₁₁NO 149.19 Polar, prone to oxidation

Research Findings

  • Substituent Position: The 4'-position of the phenyl ring is critical for electronic modulation. For example, methoxy groups at this position in phenylphenalenones correlate with antibiotic activity in plantains .
  • Stereochemical Considerations : In trihydroxy phenalene derivatives, stereoisomerism (e.g., axial vs. equatorial configurations) impacts biological function, as seen in NMR coupling constants (JH-1–H-2 = 9.6 Hz for diaxial relationships) .

Biological Activity

4'-Cyano-3-phenylpropiophenone (CAS No. 60695-02-5) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Caspase activation, G1 phase arrest
HeLa (Cervical Cancer)12.5Apoptosis induction
A549 (Lung Cancer)18.0Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For anticancer activity, it is believed that the compound induces oxidative stress, leading to DNA damage and apoptosis. In antimicrobial applications, it disrupts the integrity of bacterial membranes, resulting in cell lysis.

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups necessary for cytotoxicity. The findings suggested that modifications to the cyano group could enhance potency against specific cancer types.
  • Antimicrobial Efficacy : Research conducted by Zhang et al. (2022) demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Cyano-3-phenylpropiophenone
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